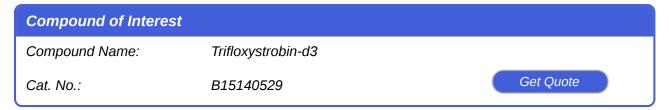




An In-depth Technical Guide to the Synthesis of Deuterated Trifloxystrobin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Trifloxystrobin (Trifloxystrobin-d6). Given the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a plausible synthetic pathway based on established chemical principles and the known synthesis of non-deuterated Trifloxystrobin. Deuterated Trifloxystrobin is a critical internal standard for quantitative analysis in various research and development applications, particularly in metabolic and environmental fate studies.

Overview of Deuterated Trifloxystrobin

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class.[1][2][3][4] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer.[1][2] Deuterated Trifloxystrobin, specifically Trifloxystrobin-d6, serves as an invaluable internal standard for quantification by mass spectrometry-based methods, such as GC-MS and LC-MS. [5] The stable isotope label allows for precise differentiation from the non-labeled analyte, correcting for variations in sample preparation and instrument response.

Table 1: Properties of Trifloxystrobin-d6

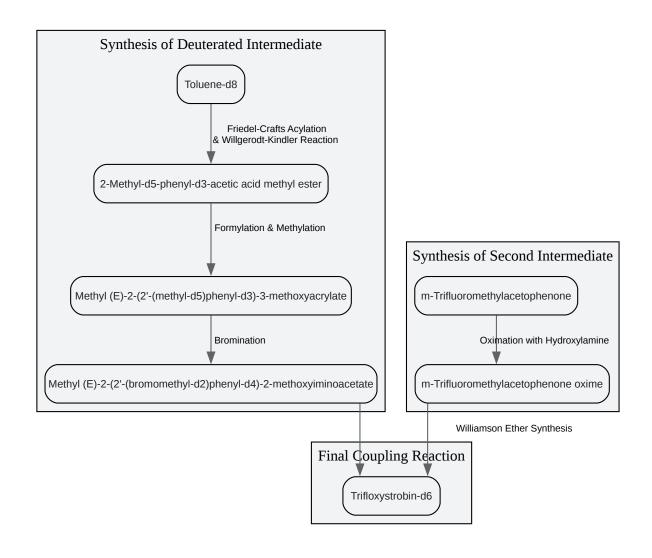


Property	Value	Reference
Chemical Name	methyl (E)-2-(methoxyimino)-2- (2-(((((E)-1-(3- (trifluoromethyl)phenyl)ethylide ne)amino)oxy)methyl- d2)phenyl-3,4,5,6-d4)acetate	[5]
CAS Number	2470226-50-5	[6]
Molecular Formula	C20H13D6F3N2O4	[5][7][8]
Molecular Weight	414.41 g/mol	[5][7]
Isotopic Purity	≥99% deuterated forms (d1-d6)	[5]

Proposed Synthetic Pathway for Trifloxystrobin-d6

The synthesis of Trifloxystrobin-d6 can be logically approached by utilizing deuterated starting materials in the established synthetic route for Trifloxystrobin. The labeling pattern of Trifloxystrobin-d6, with deuterium atoms on the phenyl ring and the methylene bridge, points towards the use of a deuterated toluene derivative as the initial precursor. A plausible multi-step synthesis is proposed below.





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Caption: Proposed synthetic workflow for Trifloxystrobin-d6.

Hypothetical Experimental Protocols

The following are proposed experimental procedures for the synthesis of Trifloxystrobin-d6, based on the known synthesis of the non-deuterated compound and general organic synthesis methodologies.



Step 1: Synthesis of Deuterated 2-Methylphenylacetic acid methyl ester

A plausible route to the deuterated phenylacetic acid derivative would start from commercially available Toluene-d8. A multi-step process involving Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis and esterification would yield the desired deuterated intermediate.

Step 2: Synthesis of Deuterated Methyl (E)-2-(2'-methylphenyl)-3-methoxyacrylate

The deuterated 2-methylphenylacetic acid methyl ester can be formylated using a suitable formylating agent (e.g., methyl formate) in the presence of a strong base like sodium methoxide. The resulting enolate is then methylated to yield the methoxyacrylate derivative.

Step 3: Bromination to form the Key Deuterated Intermediate

The methyl group on the deuterated phenyl ring is then brominated, for instance, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. This step is crucial for introducing the bromine atom required for the subsequent coupling reaction.

Step 4: Synthesis of m-Trifluoromethylacetophenone oxime

This intermediate is prepared from m-trifluoromethylacetophenone through a standard oximation reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Step 5: Final Coupling to Yield Trifloxystrobin-d6

The final step involves a Williamson ether synthesis, where the deuterated brominated intermediate is coupled with m-trifluoromethylacetophenone oxime in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst in a suitable solvent.

Table 2: Hypothetical Reaction Parameters

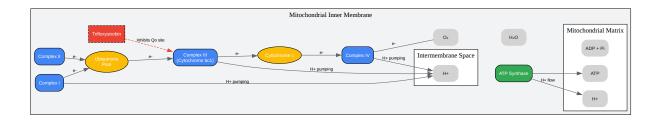


Step	Reactants	Reagents/Cata lysts	Solvent	Temperature (°C)
1	Toluene-d8, Acetyl chloride	AlCl₃	Dichloromethane	0 - 25
2	Deuterated 2- methylphenylace tic acid methyl ester, Methyl formate	Sodium methoxide, Methyl iodide	THF	0 - 65
3	Deuterated methyl (E)-2-(2'- methylphenyl)-3- methoxyacrylate	N- Bromosuccinimid e, Benzoyl peroxide	Carbon tetrachloride	75 - 85
4	m- Trifluoromethylac etophenone	Hydroxylamine hydrochloride, Sodium acetate	Ethanol/Water	70 - 80
5	Deuterated brominated intermediate, m- Trifluoromethylac etophenone oxime	Potassium carbonate, Phase transfer catalyst	Acetonitrile	60 - 80

Mechanism of Action of Trifloxystrobin

Trifloxystrobin acts as a Quinone outside Inhibitor (QoI) by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the production of ATP, leading to the cessation of fungal growth and spore germination.





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